![molecular formula C7H5Cl4Si B14683094 Dichloro[(2,3-dichlorophenyl)methyl]silyl CAS No. 29472-00-2](/img/structure/B14683094.png)
Dichloro[(2,3-dichlorophenyl)methyl]silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[(2,3-dichlorophenyl)methyl]silyl is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(2,3-dichlorophenyl)methyl]silyl typically involves the reaction of a dichlorophenylmethyl precursor with a silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes, which react with the dichlorophenylmethyl compound in the presence of a catalyst to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(2,3-dichlorophenyl)methyl]silyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorophenyl group to less oxidized forms, potentially altering the compound’s reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Dichloro[(2,3-dichlorophenyl)methyl]silyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s reactivity with biological molecules makes it useful in the development of bioactive materials and drug delivery systems.
Medicine: Research into its potential as a therapeutic agent or as a component in medical devices is ongoing.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which Dichloro[(2,3-dichlorophenyl)methyl]silyl exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved in its reactivity include nucleophilic attack on the silicon atom and electrophilic substitution at the dichlorophenyl group.
Comparison with Similar Compounds
Similar Compounds
Dichloromethyl methyl ether: This compound shares the dichloromethyl group but differs in its overall structure and reactivity.
Dichlorophenylmethylsilane: Similar in structure but with variations in the positioning of chlorine atoms and the presence of additional functional groups.
Uniqueness
Dichloro[(2,3-dichlorophenyl)methyl]silyl is unique due to its specific arrangement of silicon, chlorine, and dichlorophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form stable bonds with different substrates makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
29472-00-2 |
|---|---|
Molecular Formula |
C7H5Cl4Si |
Molecular Weight |
259.0 g/mol |
InChI |
InChI=1S/C7H5Cl4Si/c8-6-3-1-2-5(7(6)9)4-12(10)11/h1-3H,4H2 |
InChI Key |
OJHFNCZIINMDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


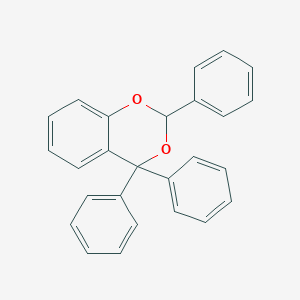
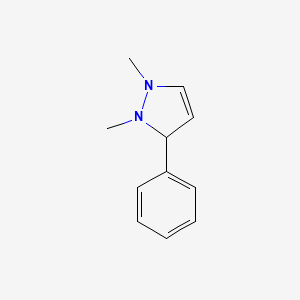
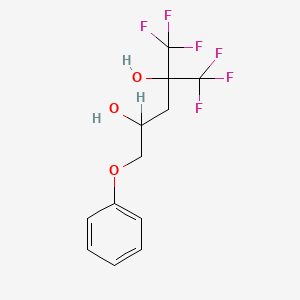

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
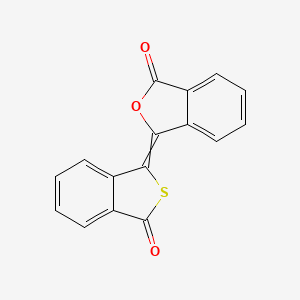
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
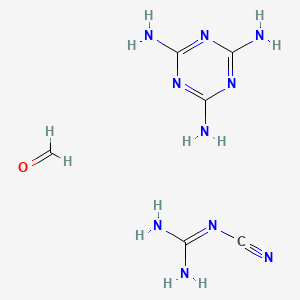
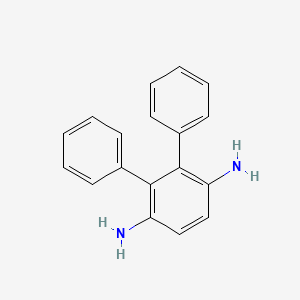
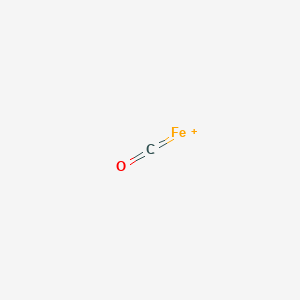
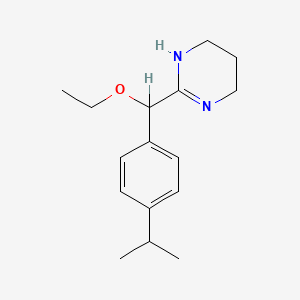
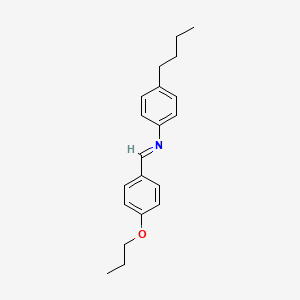
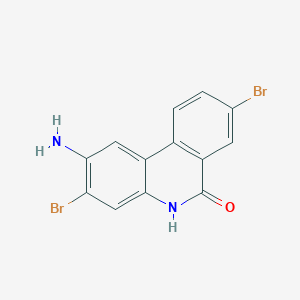
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
